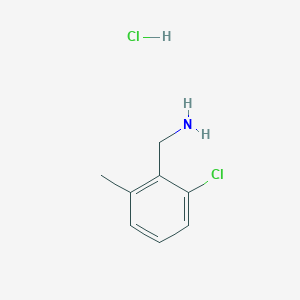

(2-Chloro-6-methylphenyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC17500108

Molecular Formula: C8H11Cl2N

Molecular Weight: 192.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11Cl2N |

|---|---|

| Molecular Weight | 192.08 g/mol |

| IUPAC Name | (2-chloro-6-methylphenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H10ClN.ClH/c1-6-3-2-4-8(9)7(6)5-10;/h2-4H,5,10H2,1H3;1H |

| Standard InChI Key | SEWQLVWSQWYRIT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)Cl)CN.Cl |

Introduction

(2-Chloro-6-methylphenyl)methanamine hydrochloride is an organic compound with a molecular formula of C₈H₁₁ClN and a CAS number of 1314979-09-3. It features a chloro group and a methyl group attached to a phenyl ring, alongside a primary amine group. The presence of the hydrochloride indicates that it is in its salt form, which enhances its solubility in water and stability for various applications .

Structural Features and Uniqueness

The compound's structural uniqueness lies in the specific arrangement of the chloro and methyl groups on the benzene ring. This arrangement contributes to distinct reactivity patterns and biological interactions compared to similar compounds. For instance, compounds like (2-chloro-4-methylphenyl)methanamine and (2-bromo-6-methylphenyl)methanamine have different electronic effects or reactivity due to variations in the positioning of the methyl or halogen groups.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (2-Chloro-4-methylphenyl)methanamine | Methyl group at position 4 | Different electronic effects due to methyl positioning |

| (2-Bromo-6-methylphenyl)methanamine | Bromine instead of chlorine | Increased reactivity due to bromine's larger size |

| (2-Chloro-6-ethylphenyl)methanamine | Ethyl instead of methyl | Altered sterics and electronic properties |

Synthesis Methods

The synthesis of (2-Chloro-6-methylphenyl)methanamine hydrochloride can be achieved through several methods, although specific detailed procedures are not widely documented in the available literature. Generally, such compounds are synthesized through reactions involving chlorination, methylation, and amination steps, followed by conversion to the hydrochloride salt to enhance solubility and stability.

Potential Applications

While specific applications of (2-Chloro-6-methylphenyl)methanamine hydrochloride are not extensively detailed, compounds with similar structures often find use in drug design and synthesis due to their tailored chemical behavior. The unique positioning of functional groups can be advantageous in creating compounds with specific biological activities.

Comparison with Related Compounds

In comparison to other related compounds, (2-Chloro-6-methylphenyl)methanamine hydrochloride offers distinct advantages due to its specific structural arrangement. For example, its chloro and methyl groups provide a balance of electronic and steric effects that can be beneficial in certain chemical reactions or biological interactions.

Research Findings and Future Directions

Research on (2-Chloro-6-methylphenyl)methanamine hydrochloride is limited, but its structural uniqueness suggests potential for further investigation, particularly in fields like medicinal chemistry where tailored chemical properties are crucial. Future studies could focus on exploring its reactivity, biological activity, and potential applications in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume